Cas no 2229368-84-5 (1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine)

1-1-(3-Ethyloxetan-3-yl)cyclopropylethan-1-amine is a specialized amine compound featuring a unique oxetane-cyclopropyl hybrid structure. Its distinct molecular architecture, combining a strained oxetane ring with a cyclopropyl moiety, offers enhanced steric and electronic properties, making it valuable in pharmaceutical and agrochemical applications. The compound’s rigid framework can improve binding affinity and metabolic stability in drug design, while its amine functionality allows for further derivatization. Its synthetic versatility and potential as a building block in medicinal chemistry highlight its utility in developing novel bioactive molecules. The product is characterized by high purity and consistency, ensuring reliability in research and industrial applications.
1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine structure
2229368-84-5 structure
Product Name:1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine
CAS No:2229368-84-5
MF:C10H19NO
MW:169.263962984085
CID:5854408
PubChem ID:165754453
Update Time:2025-11-01

1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine
    • 2229368-84-5
    • EN300-1814863
    • 1-[1-(3-ethyloxetan-3-yl)cyclopropyl]ethan-1-amine
    • Inchi: 1S/C10H19NO/c1-3-9(6-12-7-9)10(4-5-10)8(2)11/h8H,3-7,11H2,1-2H3
    • InChI Key: NJJNTIPJFNLLNL-UHFFFAOYSA-N
    • SMILES: O1CC(CC)(C1)C1(C(C)N)CC1

Computed Properties

  • Exact Mass: 169.146664230g/mol
  • Monoisotopic Mass: 169.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 35.2Ų

1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine Pricemore >>

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Additional information on 1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine

Research Brief on 1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine (CAS: 2229368-84-5): Recent Advances and Applications

The compound 1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine (CAS: 2229368-84-5) has recently emerged as a molecule of significant interest in the field of chemical biology and medicinal chemistry. This structurally unique amine derivative, characterized by its oxetane and cyclopropyl moieties, has demonstrated promising potential in drug discovery and development. Recent studies have explored its applications as a building block for novel therapeutics, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic properties of 1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine, revealing its enhanced blood-brain barrier permeability compared to similar amine derivatives. The researchers attributed this property to the strategic incorporation of the oxetane ring, which reduces hydrogen bonding capacity while maintaining metabolic stability. These findings suggest the compound's potential as a scaffold for CNS-targeted drug development.

In synthetic chemistry applications, 2229368-84-5 has been utilized as a key intermediate in the production of novel antidepressant candidates. A recent patent application (WO2023056421) describes its use in the synthesis of serotonin modulator compounds, where the cyclopropyl group contributes to improved receptor binding specificity. The ethyloxetane moiety was found to confer favorable solubility characteristics without compromising target engagement.

Metabolic studies conducted in 2024 have provided new insights into the compound's biotransformation pathways. Research indicates that 1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine undergoes primarily hepatic metabolism via cytochrome P450 3A4, with minimal formation of reactive metabolites. This metabolic profile, combined with its demonstrated safety in preclinical models, positions the compound as an attractive candidate for further pharmaceutical development.

Emerging applications in radiopharmaceuticals have also been reported, where the amine functionality of 2229368-84-5 serves as a convenient site for radiolabeling. Recent work published in Nuclear Medicine and Biology demonstrated successful incorporation of fluorine-18, suggesting potential for PET imaging applications. The rigid cyclopropyl structure was found to confer exceptional in vivo stability to the radiolabeled conjugate.

Looking forward, several research groups have initiated programs to explore structure-activity relationships around the 1-1-(3-ethyloxetan-3-yl)cyclopropylethan-1-amine core. Computational modeling studies predict that modifications at the ethyl group or cyclopropane ring could yield derivatives with enhanced pharmacological properties. These developments underscore the growing importance of this chemical entity in modern drug discovery pipelines.

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